Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

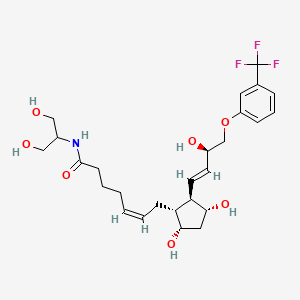

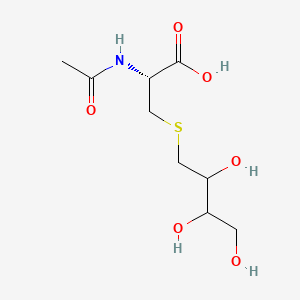

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) (BMSH-6M) is a synthetic compound with a wide range of applications. It is a member of the benzoxazolemethanesulfonamide family of compounds, which are known for their ability to inhibit cytochrome P450 enzymes. BMSH-6M has been studied extensively for its potential therapeutic applications due to its high affinity for cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, BMSH-6M has been studied for its potential applications in laboratory experiments due to its high solubility in aqueous solutions and its ability to act as a catalyst in certain reactions.

Applications De Recherche Scientifique

Antimalarial and Antiviral Applications

Sulfonamides, including Benzoxazole derivatives, have been investigated for their potential in treating diseases such as malaria and COVID-19. Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide compounds through in vitro studies, highlighting their ADMET properties and lack of cytotoxicity at certain concentrations. Their study also included molecular docking to identify binding energies against key proteins in SARS-CoV-2, indicating potential for antiviral applications (Fahim & Ismael, 2021).

Chemical Synthesis and Structure-Activity Relationships

Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides as human CCR4 antagonists, focusing on the structure-activity relationships to enhance potency and selectivity for therapeutic applications. This research demonstrates the versatility of sulfonamide compounds in designing targeted therapies (Procopiou et al., 2013).

Photophysical Properties for Light Harvesting

Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds. Their research aimed to explore the light harvesting properties of these compounds, suggesting their potential in developing novel inhibitor molecules for Topoisomerase II enzyme and applications in dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Environmental Degradation and Biodegradation

Müller et al. (2013) investigated the aerobic biodegradation of sulfonamide antibiotics in activated sludge, with a focus on sulfamethoxazole. Their study highlights the potential for sulfonamides to be used as carbon and nitrogen sources by activated sludge, offering insights into the environmental degradation pathways of these compounds (Müller et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. The study offers a foundation for designing drugs targeting these enzymes, relevant in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Propriétés

IUPAC Name |

methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCNPMBKDSDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652448 |

Source

|

| Record name | Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) | |

CAS RN |

1076198-89-4 |

Source

|

| Record name | Methyl 6-[[(2-benzoxazolylmethyl)sulfonyl]amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)